molecular formula C31H27F3N2O3 B11640020 4-(4-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(4-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No.: B11640020
M. Wt: 532.6 g/mol
InChI Key: PMUDFSVPVBNISF-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a complex organic compound with a unique structure that includes methoxyphenyl, phenyl, and trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, organometallic reagents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-(4-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to anti-inflammatory and neuroprotective effects . The compound’s structure allows it to interact with various proteins and enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is unique due to its combination of methoxyphenyl, phenyl, and trifluoromethylphenyl groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C31H27F3N2O3

Molecular Weight

532.6 g/mol

IUPAC Name

4-(4-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-N-[3-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C31H27F3N2O3/c1-18-27(30(38)36-23-10-6-9-22(17-23)31(32,33)34)28(20-11-13-24(39-2)14-12-20)29-25(35-18)15-21(16-26(29)37)19-7-4-3-5-8-19/h3-14,17,21,28,35H,15-16H2,1-2H3,(H,36,38)

InChI Key

PMUDFSVPVBNISF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC(=C5)C(F)(F)F

Origin of Product

United States

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